molecular formula C16H21N3O2S2 B4092547 2-methoxy-4-(methylsulfanyl)-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]benzamide

2-methoxy-4-(methylsulfanyl)-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B4092547
M. Wt: 351.5 g/mol
InChI Key: UCMCQJGVBKTBHH-UHFFFAOYSA-N
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Description

2-methoxy-4-(methylsulfanyl)-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzamide core substituted with methoxy, methylsulfanyl, and thiadiazolyl groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-4-(methylsulfanyl)-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multi-step organic reactions. The starting materials often include 2-methoxy-4-(methylsulfanyl)benzoic acid and 5-(pentan-3-yl)-1,3,4-thiadiazole-2-amine. The key steps in the synthesis may involve:

    Amidation Reaction: The carboxylic acid group of 2-methoxy-4-(methylsulfanyl)benzoic acid reacts with the amine group of 5-(pentan-3-yl)-1,3,4-thiadiazole-2-amine to form the benzamide linkage.

    Catalysts and Solvents: Common catalysts such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and solvents like dichloromethane or dimethylformamide (DMF) are used to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-4-(methylsulfanyl)-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxide or sulfone derivatives.

    Reduction: The nitro group (if present) can be reduced to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines.

    Substitution Products: Various substituted benzamides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-methoxy-4-(methylsulfanyl)-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes related to cell growth, apoptosis, or immune response.

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxy-4-(methylsulfanyl)benzamide
  • 5-(pentan-3-yl)-1,3,4-thiadiazole-2-amine
  • 4-methoxy-2-methyl-1-methylsulfanyl-benzene

Uniqueness

2-methoxy-4-(methylsulfanyl)-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]benzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both methoxy and methylsulfanyl groups on the benzamide core, along with the thiadiazolyl substituent, makes it a versatile compound for various applications.

Properties

IUPAC Name

2-methoxy-4-methylsulfanyl-N-(5-pentan-3-yl-1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2S2/c1-5-10(6-2)15-18-19-16(23-15)17-14(20)12-8-7-11(22-4)9-13(12)21-3/h7-10H,5-6H2,1-4H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCMCQJGVBKTBHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C1=NN=C(S1)NC(=O)C2=C(C=C(C=C2)SC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-methoxy-4-(methylsulfanyl)-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]benzamide
Reactant of Route 2
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2-methoxy-4-(methylsulfanyl)-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]benzamide
Reactant of Route 3
2-methoxy-4-(methylsulfanyl)-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]benzamide
Reactant of Route 4
Reactant of Route 4
2-methoxy-4-(methylsulfanyl)-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]benzamide
Reactant of Route 5
2-methoxy-4-(methylsulfanyl)-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]benzamide
Reactant of Route 6
2-methoxy-4-(methylsulfanyl)-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]benzamide

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